4-(butanoylamino)-N-ethylbenzamide
Description
4-(Butanoylamino)-N-ethylbenzamide (CAS 5856-00-8, C₁₆H₁₈N₂O) is a benzamide derivative characterized by a butanoylamino (-NH-C(O)-C₃H₇) substituent at the para position of the benzene ring and an ethyl group attached to the benzamide nitrogen. It is a white crystalline solid with a melting point of 75–77°C, soluble in alcohol and ketone solvents but insoluble in water .
Properties
IUPAC Name |
4-(butanoylamino)-N-ethylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2/c1-3-5-12(16)15-11-8-6-10(7-9-11)13(17)14-4-2/h6-9H,3-5H2,1-2H3,(H,14,17)(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLMUITLBPOOQQF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CC=C(C=C1)C(=O)NCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(butanoylamino)-N-ethylbenzamide can be achieved through several synthetic routes. One common method involves the acylation of N-ethylbenzamide with butanoyl chloride in the presence of a base such as pyridine. The reaction is typically carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.
Another approach involves the use of butanoic anhydride as the acylating agent. In this method, N-ethylbenzamide is reacted with butanoic anhydride in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction is carried out at room temperature, and the product is obtained after purification by recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(butanoylamino)-N-ethylbenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction of the amide group can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) to produce the corresponding amine.
Substitution: The benzamide core can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, to introduce different functional groups onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Nitro or halogenated derivatives of the benzamide core.
Scientific Research Applications
4-(butanoylamino)-N-ethylbenzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-(butanoylamino)-N-ethylbenzamide involves its interaction with specific molecular targets in the body. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular pathways and targets are still under investigation.
Comparison with Similar Compounds
Key Observations:
Substituent Effects on Bioactivity: The naphthoquinone-substituted derivative (C₁₉H₁₆N₂O₃) exhibits cytotoxic activity by inducing apoptosis, attributed to the electron-deficient quinone moiety enhancing redox cycling .
Solubility and Reactivity: The butanoylamino group increases lipophilicity compared to unsubstituted benzamides, improving membrane permeability but reducing aqueous solubility . Brominated analogs (e.g., 4-bromo-N-(2-nitrophenyl)benzamide) show altered reactivity due to the electron-withdrawing bromo and nitro groups, favoring nucleophilic substitution reactions .
Antitumor Potential
- This compound: Preliminary studies suggest tumor-suppressive activity, though specific targets (e.g., kinases, DNA) are uncharacterized .
- Naphthoquinone-Benzamide Hybrids (e.g., 5a-n): Exhibit potent cytotoxic effects against cancer cell lines (IC₅₀ = 0.5–5 µM), with the naphthoquinone moiety facilitating ROS generation and mitochondrial apoptosis .
Enzyme Inhibition
- Ferroptosis Inhibitors (e.g., 4-(adamantan-2-ylamino)-N-ethylbenzamide derivatives): Derivatives with bulky substituents (e.g., adamantane, pyridinylmethyl) show improved efficacy in blocking lipid peroxidation (EC₅₀ = 10–50 nM), highlighting the role of steric bulk in target engagement .
- This compound: No reported ferroptosis inhibition, underscoring the specificity of adamantane-containing analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
